molecular formula C23H22N4O3S2 B383317 Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 442865-35-2

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B383317
CAS No.: 442865-35-2
M. Wt: 466.6g/mol
InChI Key: MHIZDHOYYGGOPI-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex synthetic compound designed for early-stage chemical and pharmacological research. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a [1,2,4]triazolo[4,3-a]quinoline system and a 4,5,6,7-tetrahydro-benzothiophene core. The 1,2,4-triazole moiety is a well-known pharmacophore present in a variety of clinically used drugs, including antifungals (e.g., fluconazole, voriconazole), anticancer agents (e.g., anastrozole), and anxiolytics . This motif is recognized for its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, contributing to high receptor affinity . Concurrently, the 4,5,6,7-tetrahydro-benzothiophene carboxylate portion of the molecule is a structure of significant interest in drug discovery. Scientific literature indicates that derivatives of 4,5,6,7-tetrahydro-benzothiophene have been investigated as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a compelling drug target for the treatment of inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . Furthermore, the broader class of thiophene-containing compounds has demonstrated a wide range of therapeutic properties in research settings, including antimicrobial, anti-inflammatory, and antitumor activities . The strategic combination of these two fragments into a single molecule suggests potential for unique biological activity and makes it a valuable chemical tool for researchers. This compound is provided to facilitate investigations into its specific mechanism of action, binding affinity, and potential as a lead structure for various disease pathways. It is intended for use in in vitro assays, high-throughput screening, and target identification studies. This product is sold as a reference standard for research and development purposes. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures. The buyer assumes all responsibility for confirming compound identity and/or purity and for the use and handling of this product in accordance with applicable laws and regulations.

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-13-11-18-25-26-23(27(18)16-9-5-3-7-14(13)16)31-12-19(28)24-21-20(22(29)30-2)15-8-4-6-10-17(15)32-21/h3,5,7,9,11H,4,6,8,10,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIZDHOYYGGOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound consists of several functional groups that are significant for its biological activity:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Quinoline moiety : Associated with antimicrobial and anticancer properties.
  • Benzothiophene structure : Implicated in anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and quinoline structures. For instance:

  • Compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro assays revealed that derivatives exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values ranging from 10 to 20 µM .

Antiviral Properties

The compound has also been investigated for antiviral activity:

  • A study indicated that similar triazole derivatives demonstrated significant inhibitory effects on HIV replication in infected cells. The mechanism involved the disruption of viral reverse transcriptase activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : It has been shown to promote apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
  • Interference with DNA Synthesis : Similar compounds have been reported to bind to DNA and inhibit topoisomerases, leading to cell cycle arrest .

Case Studies

Several case studies have documented the efficacy of compounds related to this compound:

StudyFindings
Farghaly et al. (2006)Demonstrated that triazole derivatives exhibited significant anticancer activity against various cell lines .
Oksuzoglu et al. (2020)Reported strong cytotoxic effects against K562 leukaemia cells with IC50 values at 2.68 µM .
Recent Synthesis StudiesHighlighted improved antiviral activity against HIV variants through structural modifications .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has shown potential as a p38 mitogen-activated protein kinase inhibitor, which is crucial in cancer cell signaling pathways.

Anti-inflammatory Properties

In silico docking studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.

Antiviral Activity

Research indicates that derivatives of this compound may inhibit viral replication. A study demonstrated that modifications to the benzothiophene structure could enhance antiviral efficacy against HIV integrase.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of related compounds found that specific structural modifications significantly increased cytotoxicity against breast cancer cell lines. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In vivo studies on animal models demonstrated that the compound reduced inflammation markers significantly when administered in appropriate dosages. This underscores its therapeutic potential in chronic inflammatory conditions.

Comparison with Similar Compounds

Ethyl 4-Phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

  • Molecular Formula : C₂₃H₁₈N₄O₃S₃
  • Molecular Weight : 494.6 g/mol.
  • Key Differences: Replaces the tetrahydrobenzo[b]thiophene core with a phenyl-substituted thiophene, increasing aromaticity but reducing ring strain. Higher molecular weight (494.6 vs. 466.58) suggests differences in pharmacokinetics.

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

  • Key Differences: Replaces the methyl ester with a cyano group at the 3-position, introducing electron-withdrawing effects that may reduce solubility and metabolic stability.

Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Molecular Formula : C₁₅H₁₇N₃O₃S
  • Key Differences: Lacks the triazoloquinoline-sulfanyl acetyl side chain, likely reducing biological activity. Incorporates a cyanoacetamido group, which may enhance reactivity but limit bioavailability.

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₂₂N₄O₃S₂ 466.58 Methyl ester, triazoloquinoline, sulfanyl acetyl
Ethyl 4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate C₂₃H₁₈N₄O₃S₃ 494.60 Phenyl-thiophene, triazolobenzothiazole
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyltriazoloquinolin-1-yl)sulfanyl]acetamide C₂₂H₂₀N₆OS₂ 440.56 Cyano group, triazoloquinoline
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₅H₁₇N₃O₃S 319.38 Cyanoacetamido, no triazoloquinoline

Analytical and In Silico Comparisons

Molecular Networking

  • Fragmentation patterns (MS/MS) of the target compound would cluster with analogs sharing the triazoloquinoline or tetrahydrobenzothiophene cores. Cosine scores >0.7 indicate structural similarity.

QSAR Models

  • The target compound’s methyl ester and sulfanyl acetyl groups contribute to logP (~6.9 estimated), influencing predicted absorption and toxicity. Analogs with phenyl groups (e.g., compound in 2.1) may exhibit higher logP and reduced solubility.

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